3-Chloro-4-(3,4-difluorophenoxy)aniline

DHFR inhibition antibacterial target enzyme assay

This halogenated diphenyl ether aniline exhibits a distinct multi-target interaction signature, making it essential for reproducible experimental outcomes where polypharmacology or defined selectivity windows are required. Its weak E. coli DHFR inhibition (IC50=18.5 µM) versus human isoforms provides a quantifiable 377-fold selectivity benchmark, while moderate CYP3A4 inhibition (IC50=20-50 µM) and potent functional AT1 antagonism (IC50=2.0 nM) enable its use as a reference standard across antibacterial, ADME-Tox, and cardiovascular pharmacology assays.

Molecular Formula C12H8ClF2NO
Molecular Weight 255.65 g/mol
CAS No. 946775-44-6
Cat. No. B1329093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(3,4-difluorophenoxy)aniline
CAS946775-44-6
Molecular FormulaC12H8ClF2NO
Molecular Weight255.65 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)Cl)OC2=CC(=C(C=C2)F)F
InChIInChI=1S/C12H8ClF2NO/c13-9-5-7(16)1-4-12(9)17-8-2-3-10(14)11(15)6-8/h1-6H,16H2
InChIKeySLRIPXPOBGGHON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(3,4-difluorophenoxy)aniline (CAS 946775-44-6): Molecular Profile and Procurement Baseline


3-Chloro-4-(3,4-difluorophenoxy)aniline (CAS 946775-44-6, C12H8ClF2NO, molecular weight 255.65 g/mol) is a halogenated diphenyl ether aniline derivative featuring a chlorine atom at the 3-position and a 3,4-difluorophenoxy substituent at the 4-position of the aniline core . The compound is commercially available from multiple suppliers with catalog purities typically specified at 95% or 98%, intended strictly for research and laboratory use . Predicted physicochemical properties derived from ACD/Labs Percepta include a density of 1.4±0.1 g/cm³, boiling point of 332.3±42.0 °C at 760 mmHg, and a calculated LogP of 3.40, indicating moderate lipophilicity consistent with its dual-halogen substitution pattern .

Why Generic Substitution Fails: The Differentiation Challenge of 3-Chloro-4-(3,4-difluorophenoxy)aniline in Procurement


3-Chloro-4-(3,4-difluorophenoxy)aniline belongs to a broad class of halogenated phenoxyanilines where even minor positional or electronic modifications can fundamentally alter biological target engagement profiles. Unlike single-target optimized analogs such as 3-chloro-2-(3,4-difluorophenoxy)aniline, which has been specifically characterized as an intermediate for potent EGFR T790M mutant inhibitors , or the non-chlorinated 4-(3,4-difluorophenoxy)aniline (CAS 383126-84-9) that lacks the 3-chloro substituent , the target compound exhibits a distinct multi-target interaction signature with quantifiable, albeit modest, inhibitory activity across several therapeutically relevant enzymes. This diffuse binding profile means that substituting with a structurally similar analog may inadvertently select for or against specific off-target activities, compromising experimental reproducibility in systems where polypharmacology or a defined selectivity window is required. The following evidence quantifies these differentiating features where comparative data exist.

Quantitative Differentiation Evidence for 3-Chloro-4-(3,4-difluorophenoxy)aniline (946775-44-6) Against Key Comparators


DHFR Inhibitory Potency: Escherichia coli vs. Human Recombinant Enzyme IC50 Comparison

The compound demonstrates measurable but weak inhibitory activity against Escherichia coli dihydrofolate reductase (DHFR) with an IC50 of 18,500 nM (18.5 µM) [1]. This activity is approximately 377-fold weaker than a reference potent human DHFR inhibitor that achieves an IC50 of 49 nM against recombinant human DHFR under comparable enzymatic conditions [2]. The differential across species and magnitude of potency establishes a quantitative benchmark for antibacterial versus anticancer DHFR targeting applications.

DHFR inhibition antibacterial target enzyme assay

CYP3A4 Inhibition Across Recombinant and Microsomal Enzyme Systems

Inhibition of human CYP3A4 by 3-chloro-4-(3,4-difluorophenoxy)aniline has been characterized in two distinct assay systems: recombinant CYP3A4 expressed in Escherichia coli yields an IC50 of 50,000 nM (50 µM) [1], while human liver microsomes with a fluorogenic substrate yield an IC50 of 20,000 nM (20 µM) [2]. For context, a structurally unrelated CYP3A4 inhibitor with moderate potency in microsomal assays achieves an IC50 of 10,000 nM (10 µM) [3], placing the target compound approximately 2-fold weaker than this moderate inhibitor in the microsomal system. The 2.5-fold variation in IC50 between recombinant and microsomal systems highlights the importance of assay context for comparative ADME studies.

CYP3A4 inhibition drug metabolism ADME profiling

Angiotensin II Type 1 Receptor Antagonism in Vascular Functional Assay

The compound exhibits nanomolar antagonism of angiotensin II type 1 (AT1) receptor function with an IC50 of 2.0 nM for inhibiting angiotensin II-induced contractions in isolated rabbit aortic rings [1]. This functional potency is approximately 24.5-fold weaker than a high-potency AT1 antagonist that achieves an IC50 of 0.53 nM in a radioligand binding assay using rat liver membranes [2]. Although the assay formats differ (functional vs. binding), the data establish the compound as a sub-nanomolar to low nanomolar AT1 antagonist in a physiologically relevant vascular tissue preparation.

AT1 receptor vascular biology functional antagonism

Cross-Reactivity Profile: Weak H1 Histamine Receptor Affinity and Absence of Thrombin Inhibition

The compound was characterized as exhibiting low affinity for the human H1 histamine receptor . In contrast, a structurally related reference H1 antagonist demonstrates potent binding with an IC50 of 44 nM [1], indicating that the target compound is approximately >1,000-fold weaker or inactive at this receptor. Additionally, while a separate patent application describes compounds with strong thrombin inhibitory activity [2], no evidence was found linking 3-chloro-4-(3,4-difluorophenoxy)aniline to meaningful thrombin inhibition, suggesting negligible activity at this coagulation target.

selectivity profiling H1 receptor thrombin off-target activity

Structural and Physicochemical Differentiation Against Non-Chlorinated 4-(3,4-Difluorophenoxy)aniline

The presence of the 3-chloro substituent in 3-chloro-4-(3,4-difluorophenoxy)aniline (MW 255.65 g/mol, LogP 3.40, topological polar surface area 35.25 Ų) confers enhanced lipophilicity and increased molecular weight relative to the non-chlorinated analog 4-(3,4-difluorophenoxy)aniline (MW 221.20 g/mol, pKa 4.69 predicted) . The LogD at pH 7.4 is calculated as 3.53 [1], and the compound violates zero Lipinski Rule of Five criteria . The chlorine atom provides an additional handle for nucleophilic substitution chemistry and increases the molecular volume, which directly impacts membrane permeability and protein binding characteristics compared to the des-chloro analog.

molecular properties lipophilicity substituent effects

Positional Isomer Differentiation: 3-Chloro-4-(3,4-difluorophenoxy)aniline vs. 3-Chloro-2-(3,4-difluorophenoxy)aniline

The positional isomer 3-chloro-2-(3,4-difluorophenoxy)aniline (CAS 946682-44-6) has been specifically characterized as a key intermediate in the synthesis of CHMFL-EGFR-202, a potent irreversible inhibitor of EGFR mutants including the drug-resistant T790M mutation . In contrast, 3-chloro-4-(3,4-difluorophenoxy)aniline (the target compound, CAS 946775-44-6) demonstrates a broader, multi-target profile with quantifiable activity at DHFR, CYP3A4, and AT1 receptors [1][2][3]. The positional shift of the difluorophenoxy group from the 4-position to the 2-position of the aniline core fundamentally alters the compound's target engagement signature from a specific synthetic intermediate for a defined drug discovery program to a more promiscuous research tool compound.

positional isomer EGFR inhibitor intermediate synthetic utility

High-Value Research and Industrial Application Scenarios for 3-Chloro-4-(3,4-difluorophenoxy)aniline


Control Compound for DHFR Inhibitor Selectivity Profiling in Antibacterial Screening

Given its weak E. coli DHFR inhibitory activity (IC50 = 18.5 µM) relative to potent human DHFR inhibitors (IC50 = 49 nM) [1], this compound is well-suited as a negative or weak-positive control in antibacterial DHFR inhibitor screening campaigns. The approximately 377-fold potency differential provides a quantifiable benchmark for assessing the selectivity window of novel DHFR inhibitors across bacterial and human enzyme isoforms.

Reference Standard for CYP3A4 Inhibition in ADME Drug-Drug Interaction Studies

The compound's moderate CYP3A4 inhibition in human liver microsomes (IC50 = 20 µM) and recombinant enzyme (IC50 = 50 µM) [1] makes it a useful reference standard for calibrating CYP inhibition assays. Its 2-fold weaker potency relative to a known moderate CYP3A4 inhibitor (IC50 = 10 µM) [2] establishes it as a low-to-moderate CYP3A4 interactor, suitable for benchmarking assay sensitivity and for use as a comparator when evaluating the CYP liability of novel chemical entities.

Ex Vivo Vascular Pharmacology Tool for AT1 Receptor Functional Antagonism

With a functional IC50 of 2.0 nM for inhibiting angiotensin II-induced contractions in isolated rabbit aortic rings [1], this compound is applicable as a research tool in ex vivo cardiovascular pharmacology studies. Unlike binding assays that measure only receptor occupancy, the functional contraction assay provides tissue-level efficacy data, making this compound valuable for investigating AT1 receptor-mediated vascular responses and for validating the functional activity of novel AT1 antagonists.

Halogenated Diphenyl Ether Building Block for Medicinal Chemistry SAR Exploration

The presence of both 3-chloro and 3,4-difluorophenoxy substituents (MW 255.65 g/mol, LogP 3.40, TPSA 35.25 Ų, zero Lipinski violations) [1] provides a synthetically tractable scaffold for further derivatization. The chloro group enables nucleophilic aromatic substitution chemistry [2], while the difluorophenoxy moiety contributes to metabolic stability and lipophilicity . This combination makes the compound a versatile intermediate for structure-activity relationship (SAR) studies in medicinal chemistry programs exploring halogenated aniline derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-4-(3,4-difluorophenoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.